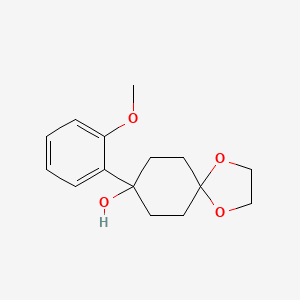
MFCD21594332
Vue d'ensemble
Description
MFCD21594332 is a spiro compound characterized by a unique structure that includes a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21594332 typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD21594332 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD21594332 involves its interaction with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in its functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione:
Uniqueness
MFCD21594332 is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O4/c1-17-13-5-3-2-4-12(13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |
Clé InChI |
QFSCFTYEULQVAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCC3(CC2)OCCO3)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
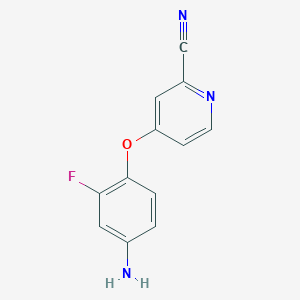
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B8615388.png)
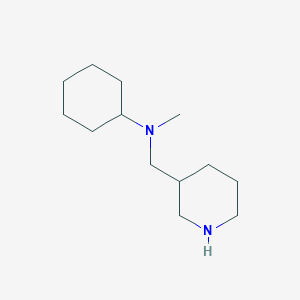
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B8615401.png)
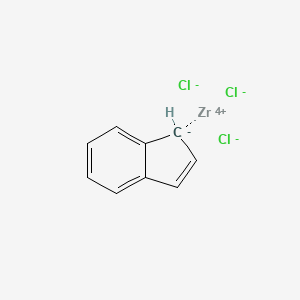


![methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B8615424.png)
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B8615432.png)
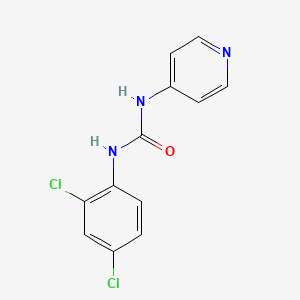
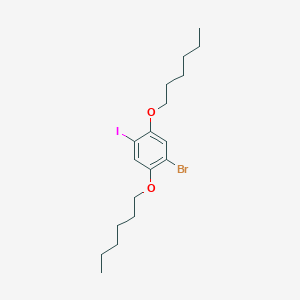
phosphanium bromide](/img/structure/B8615451.png)
![5,5'-Oxy-bis[2-(4-hydroxyphenyl)benzimidazole]](/img/structure/B8615458.png)
![4-(6-{[1-(Pentan-3-yl)piperidin-4-yl]amino}pyridazin-3-yl)benzonitrile](/img/structure/B8615463.png)
